molecular formula C12H19F3N2O3 B2716304 tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate CAS No. 1260761-38-3

tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate

Cat. No. B2716304
CAS RN: 1260761-38-3
M. Wt: 296.29
InChI Key: XASFRJGBSIGKDD-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate, also known as TTPC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. TTPC belongs to the class of carbamates, which are widely used in the pharmaceutical industry as intermediates in the synthesis of drugs.

Mechanism of Action

Tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate works by irreversibly binding to the active site of the target enzyme or protein, thereby inhibiting its activity. The trifluoroacetyl group of tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate is highly reactive and forms a covalent bond with the active site of the target molecule. This irreversible binding ensures that the inhibitory effect of tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate is long-lasting.
Biochemical and Physiological Effects
tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate has been shown to have a range of biochemical and physiological effects, depending on the target molecule it is inhibiting. For example, when used to inhibit acetylcholinesterase, tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate can lead to an accumulation of acetylcholine in the nervous system, resulting in increased muscle contractions and other neurological effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate has several advantages for use in lab experiments, including its high potency and specificity for the target molecule. However, one limitation of tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate is its irreversible binding, which can make it difficult to study the effects of the target molecule once it has been inhibited by tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate.

Future Directions

There are several future directions for the use of tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate in scientific research. One potential application is in the development of new drugs that target specific enzymes or proteins. tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate could be used as a starting point for the synthesis of new compounds that have similar inhibitory effects but with improved potency and selectivity. Additionally, tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate could be used in the development of new diagnostic tools for certain diseases, such as Alzheimer's disease, where the inhibition of acetylcholinesterase is a key therapeutic target.
Conclusion
Tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate is a chemical compound that has significant potential for use in scientific research. Its high potency and specificity make it a valuable tool for studying the function of certain proteins and enzymes. While there are limitations to its use, such as its irreversible binding, tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate remains an important compound for the development of new drugs and diagnostic tools.

Synthesis Methods

The synthesis of tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate involves the reaction of piperidine-3-carboxylic acid with trifluoroacetic anhydride and tert-butyl isocyanate. The reaction is carried out in the presence of a catalyst, such as 4-dimethylaminopyridine, and an organic solvent, typically dichloromethane. The resulting product is then purified using column chromatography to obtain pure tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate.

Scientific Research Applications

Tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate has been used in various research applications, including as a tool to study the function of certain proteins and enzymes. For example, tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate has been used to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, researchers can study the effects of acetylcholine on the nervous system.

properties

IUPAC Name

tert-butyl N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)16-8-5-4-6-17(7-8)9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASFRJGBSIGKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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